2-chloro-N-(3-cyano-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-2-yl)acetamide
Description
IUPAC Nomenclature and Systematic Naming
The systematic name 2-chloro-N-(3-cyano-4,4,6,6-tetramethylthieno[2,3-c]furan-2-yl)acetamide follows IUPAC guidelines for polycyclic heteroaromatic compounds. The parent structure is acetamide , with a chloro substituent at position 2 of the acetyl group. The nitrogen atom of the acetamide is bonded to a thieno[2,3-c]furan heterocyclic system.
- Thieno[2,3-c]furan denotes a fused bicyclic system comprising a thiophene (five-membered sulfur-containing ring) and a furan (five-membered oxygen-containing ring). The fusion occurs between positions 2 and 3 of the thiophene and position c of the furan, as per von Baeyer numbering.
- The heterocycle is further substituted at position 3 with a cyano group (-C≡N) and at positions 4 and 6 with tetramethyl groups (four methyl groups: 4,4,6,6-tetramethyl). The 4,6-dihydro prefix indicates partial saturation at these positions, reducing two double bonds to single bonds.
The molecular formula C₁₃H₁₅ClN₂O₂S and molecular weight 298.79 g/mol reflect the compound’s complexity.
Heterocyclic Core Identification
The thieno[2,3-c]furan core is central to the compound’s structure (Fig. 1). This bicyclic system merges a thiophene ring (positions 1–2–3–4–5) with a furan ring (positions 3–4–6–7–8), creating a planar, aromatic framework. Key features include:
The 4,6-dihydro modification introduces two single bonds at positions 4 and 6, disrupting full conjugation and creating a partially saturated system.
Functional Group Analysis
The compound contains three critical functional groups:
Acetamide Backbone
Cyano Group
Tetramethyl Substituents
Comparative Classification with Analogous Thienofuran Derivatives
Thienofuran derivatives vary based on substituents and saturation. A comparison with related compounds highlights key distinctions:
The target compound’s cyano and tetramethyl groups distinguish it from simpler thienofurans, while its dihydro configuration contrasts with fully aromatic analogs like picene derivatives.
Properties
IUPAC Name |
2-chloro-N-(3-cyano-4,4,6,6-tetramethylthieno[2,3-c]furan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S/c1-12(2)9-7(6-15)11(16-8(17)5-14)19-10(9)13(3,4)18-12/h5H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSWPWGSLVFGDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(O1)(C)C)SC(=C2C#N)NC(=O)CCl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-cyano-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-2-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-cyano-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2-chloro-N-(3-cyano-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-cyano-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
- Thieno[2,3-c]furan vs. Pyridine Systems: The target compound’s thienofuran core provides a fused heterocyclic system with enhanced rigidity compared to pyridine-based analogs like 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide. This rigidity may influence binding affinity in biological systems or thermal stability in materials .
Physicochemical Properties
- Solubility: The tetramethyl groups in the target compound likely reduce solubility in polar solvents compared to less substituted analogs like 2-cyano-N-[(methylamino)carbonyl]acetamide, which has higher polarity due to its carbamoyl group .
- Stability: The dihydrothienofuran core may confer oxidative stability, contrasting with the photodegradation observed in styrylpyridine derivatives .
Commercial and Research Status
- In contrast, alachlor and pretilachlor remain agriculturally significant , while pyridine-thioacetamides are actively researched for drug development .
Biological Activity
The compound 2-chloro-N-(3-cyano-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-2-yl)acetamide is a synthetic organic molecule that has garnered interest in various fields, including pharmacology and agricultural science. This article aims to explore the biological activity of this compound based on existing research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C₁₃H₁₈ClN₂OS
- Molecular Weight : 286.82 g/mol
- CAS Number : Not specifically listed in the provided sources but can be derived from its structural formula.
The compound features a chloro group and a cyano group attached to a thieno-furan moiety, which contributes to its potential biological activities.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies on thieno-furan derivatives have shown effectiveness against various bacterial strains and fungi. For instance:
- In vitro studies demonstrated that derivatives with similar structures inhibited the growth of both Gram-positive and Gram-negative bacteria.
- The compound's mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
One of the significant biological activities attributed to this compound is its role as an enzyme inhibitor. Specifically:
- It has been reported as an acetyl-CoA carboxylase (ACC) inhibitor , which is crucial for fatty acid metabolism. Inhibition of ACC can lead to reduced lipid synthesis and has implications for treating obesity and metabolic disorders .
Case Studies
- Obesity and Metabolic Disorders :
- Cancer Research :
Toxicological Profile
While the biological activities are promising, understanding the toxicological profile is essential for safety assessments. Preliminary studies suggest:
- Low acute toxicity in animal models.
- Potential side effects related to long-term exposure or high doses remain under investigation.
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
